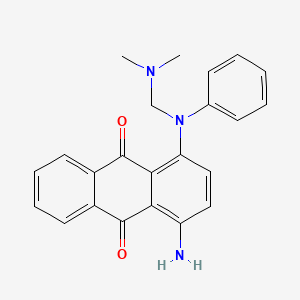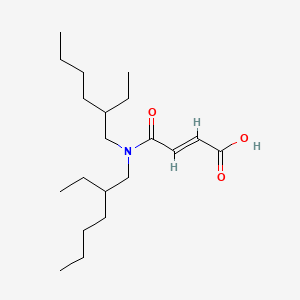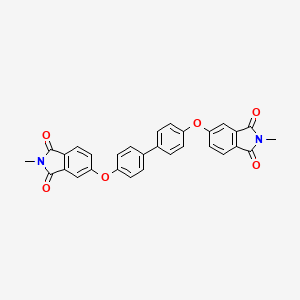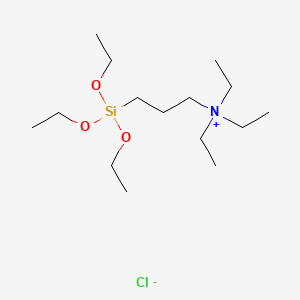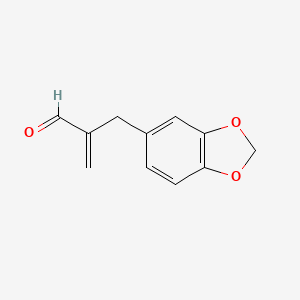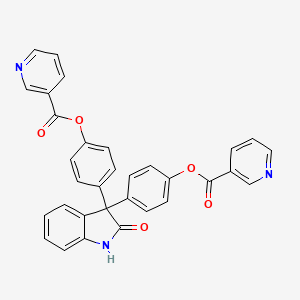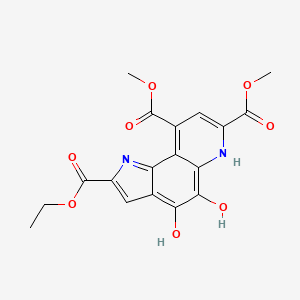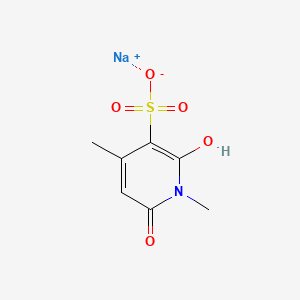
Einecs 259-353-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 259-353-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The preparation methods for Einecs 259-353-6 involve several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through various chemical reactions, including condensation, esterification, and polymerization. The specific synthetic route depends on the desired purity and application of the compound.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired yield and quality. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of reactors and continuous flow systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Einecs 259-353-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another. Common reagents include halogens, acids, and bases.
Scientific Research Applications
Einecs 259-353-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for more complex molecules.
Biology: In biological research, this compound is used in the study of cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential therapeutic applications, including its use in drug development and formulation. It may exhibit pharmacological properties that are beneficial in treating certain medical conditions.
Industry: this compound is used in the manufacturing of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of Einecs 259-353-6 involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Einecs 259-353-6 can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
54792-21-1 |
|---|---|
Molecular Formula |
C14H21Cl2NO5 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)butanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H10Cl2O3.C4H11NO2/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;6-3-1-5-2-4-7/h3-4,6H,1-2,5H2,(H,13,14);5-7H,1-4H2 |
InChI Key |
IMKXPXLHRNNVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




